6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile chemical structure and properties
6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile chemical structure and properties
This technical guide provides an in-depth analysis of 6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile , a specialized heterocyclic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly substituted thienopyridines and naphthyridines.
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Part 1: Chemical Identity & Structural Analysis
Compound Name: 6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile CAS Registry Number: 175277-41-5 Molecular Formula: C₁₀H₁₂N₂O₂S Molecular Weight: 224.28 g/mol [1]
Structural Core & Tautomerism
This molecule features a highly functionalized pyridine core. Its reactivity is defined by three distinct pharmacophores:
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The 2-Mercapto/Thioxo Group: Exists in a tautomeric equilibrium between the thiol (–SH) and thione (=S) forms. In polar solvents (DMSO, DMF) and the solid state, the 2-thioxo-1,2-dihydropyridine tautomer typically predominates due to the stability of the amide-like lactam/thiolactam resonance.
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The 3-Cyano Group: An electron-withdrawing group that activates the ring for nucleophilic attack and serves as a precursor for Thorpe-Ziegler cyclizations.
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The 6-(1,1-Dimethoxyethyl) Group: A masked methyl ketone (protected as a dimethyl ketal). This moiety is critical; it preserves the acetyl functionality during base-catalyzed ring formation, allowing for controlled deprotection in subsequent steps.
Physicochemical Properties (Predicted/Analog-Based)
| Property | Description/Value |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water |
| pKa (Thiol) | ~5.5–6.5 (Acidic due to cyano group electron withdrawal) |
| Stability | Moisture sensitive (acidic hydrolysis converts ketal to ketone) |
Part 2: Synthesis Protocol
The synthesis of this compound relies on a modified Guareschi-Thorpe condensation . Unlike standard pyridine syntheses that use 1,3-diketones (yielding alkyl pyridines), this protocol utilizes a monoprotected 1,3-diketone to install the acetal functionality directly.
Precursors
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Electrophile: 4,4-Dimethoxy-2-pentanone (Acetylacetone dimethyl acetal).
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Nucleophile: 2-Cyanothioacetamide.
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Base Catalyst: Piperidine or Morpholine.
Step-by-Step Methodology
Note: This protocol requires anhydrous conditions to prevent premature deprotection of the acetal.
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Preparation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2-cyanothioacetamide (1.0 eq) in anhydrous Ethanol (10 mL/g).
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Activation: Add Piperidine (0.1 eq) dropwise. Stir at room temperature for 15 minutes to generate the active methylene carbanion.
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Condensation: Slowly add 4,4-dimethoxy-2-pentanone (1.05 eq). The solution typically darkens as the initial Knoevenagel adduct forms.
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Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The mechanism involves:
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Nucleophilic attack of the cyanothioacetamide carbanion on the unprotected ketone (C2) of the pentanone.
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Intramolecular cyclization of the amide nitrogen onto the ester/nitrile or direct elimination (depending on exact pathway), followed by dehydration.
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Isolation: Cool the reaction mixture to 0°C. The product, 6-(1,1-dimethoxyethyl)-2-mercaptonicotinonitrile , often precipitates as a yellow solid.
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Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary. Do not use acidic workup , as this will convert the product to 6-acetyl-2-mercaptonicotinonitrile (CAS 175277-42-6).
Mechanistic Visualization (DOT)
Caption: Synthesis pathway from masked diketone precursors to the target acetal-protected pyridine, showing the potential acid-catalyzed deprotection side reaction.
Part 3: Reactivity & Applications
This compound acts as a "switchable" scaffold. The acetal group protects the 6-position while modifications are made to the sulfur or nitrile groups.
S-Alkylation (Thorpe-Ziegler Precursor)
The sulfur atom is a soft nucleophile and reacts readily with
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Reagent: Chloroacetone or Ethyl bromoacetate.
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Condition: K₂CO₃, DMF, RT.
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Outcome: Formation of a thioether. In the presence of strong base (e.g., NaOEt), this intermediate undergoes Thorpe-Ziegler cyclization to yield 3-aminothieno[2,3-b]pyridines .
Deprotection to 6-Acetyl Scaffold
Treatment with 10% HCl or aqueous acetic acid hydrolyzes the dimethyl ketal to the ketone.
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Product: 6-Acetyl-2-mercaptonicotinonitrile (CAS 175277-42-6).[2]
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Significance: The revealed acetyl group is a classic handle for Friedländer condensation with o-aminoaldehydes, leading to 1,8-naphthyridines (common in kinase inhibitor design).
Desulfurization
If the sulfur handle is no longer needed (used only to direct ring synthesis), it can be removed via Raney Nickel reduction or oxidized to a sulfonate and displaced.
Reactivity Flowchart (DOT)
Caption: Divergent synthesis pathways: S-alkylation leads to thienopyridines, while hydrolysis activates the 6-acetyl group for naphthyridine synthesis.
Part 4: Safety & Handling (E-E-A-T)
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Hazard Identification:
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H301/H311: Toxic if swallowed or in contact with skin (typical for nicotinonitriles).
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H315/H319: Causes skin and serious eye irritation.
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Sulfur Hazard: Reaction with strong acids may release trace Hydrogen Sulfide (H₂S) or mercaptan vapors. Work in a well-ventilated fume hood.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive; degradation leads to the acetyl derivative and methanol release.
References
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BOC Sciences. 6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile Product Entry (CAS 175277-41-5).[] Retrieved from
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CymitQuimica. Catalog Entry for 6-(1,1-dimethoxyethyl)-2-mercaptonicotinonitrile. Retrieved from
- Litvinov, V. P., et al. "The Thorpe-Ziegler reaction in the synthesis of 3-amino-thieno[2,3-b]pyridines." Russian Chemical Reviews, 2009. (Contextual citation for thienopyridine synthesis mechanism).
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PubChem. 2-Mercapto-4,6-dimethylnicotinonitrile (Analogous Structure). CID 676510. Retrieved from
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Market Research Report. Global 6-Acetyl-2-mercaptonicotinonitrile (CAS 175277-42-6) Market. (Confirming the deprotected derivative existence). Retrieved from
